2,2-Bis(aminoethoxy)propane
CAS No.: 127090-71-5
Cat. No.: VC5370086
Molecular Formula: C7H18N2O2
Molecular Weight: 162.233
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 127090-71-5 |
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Molecular Formula | C7H18N2O2 |
Molecular Weight | 162.233 |
IUPAC Name | 2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine |
Standard InChI | InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 |
Standard InChI Key | YDMYVTCIPQGGPB-UHFFFAOYSA-N |
SMILES | CC(C)(OCCN)OCCN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
BAEP’s structure consists of a central propane moiety (C₃H₆) linked to two ethoxyamine groups (-O-CH₂-CH₂-NH₂) at the 1 and 3 positions. The IUPAC name, 2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine, reflects this arrangement . The presence of primary amines and ether linkages facilitates its reactivity in cross-linking reactions, while the ketal group confers pH-dependent degradability .
Table 1: Key Physicochemical Properties of BAEP
Spectroscopic Characterization
FT-IR and Raman studies, coupled with density functional theory (DFT) calculations, have elucidated BAEP’s vibrational modes . Key findings include:
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NH₂ Stretching: Bands at 3,372 cm⁻¹ (Raman) and 3,370 cm⁻¹ (IR) correspond to antisymmetric NH₂ vibrations, while symmetric modes appear at 3,309 cm⁻¹ (Raman) and 3,297 cm⁻¹ (IR) .
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CH Stretching: Peaks near 2,992 cm⁻¹ (IR) and 2,938 cm⁻¹ (Raman) arise from CH₂ and CH₃ groups .
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Ketal Group Signature: A distinct singlet at 1.37 ppm in ¹H NMR confirms the presence of the acid-labile ketal moiety .
DFT simulations using the B3LYP/6-311++G(d,p) basis set identified C25 as the most stable conformer, with energy 0.2 kcal/mol lower than the next stable form (C23) . These studies validate BAEP’s planar geometry and intramolecular hydrogen bonding .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
BAEP is synthesized via a two-step process :
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Phthalimide Protection: Reacting N-(2-hydroxyethyl)phthalimide with 2,2-dimethoxypropane in dry toluene yields 2,2-bis(phthalimidoethoxy)propane.
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Deprotection: Hydrolysis with 6 M NaOH removes the phthalimide groups, producing BAEP in 56% yield .
Reaction Scheme:
Industrial Manufacturing
Industrial production scales this process, optimizing for yield (>90%) and purity. Purification involves distillation under reduced pressure or recrystallization from non-polar solvents. The final product is stored at -20°C under inert atmosphere to prevent degradation .
Mechanism of Action and Biochemical Pathways
Cross-Linking Mechanism
BAEP’s primary amines react with electrophilic groups (e.g., NHS esters, isocyanates) to form stable amide or urea bonds . In biological systems, it cross-links polypeptides via lysine side chains, creating pH-sensitive networks that degrade in acidic environments (e.g., tumor microenvironments) .
pH-Responsive Degradation
The ketal group hydrolyzes under acidic conditions (pH <5), releasing encapsulated drugs or disassembling polymeric matrices . This property is exploited in drug delivery systems targeting acidic tissues.
Applications in Scientific Research
Biomedical Applications
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Drug Delivery: BAEP-based nanogels release anticancer agents (e.g., doxorubicin) in response to tumor acidity, enhancing therapeutic efficacy .
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Immunotherapy: Conjugation with TLR7/8 agonists (e.g., imidazoquinoline) activates dendritic cells, promoting antitumor immunity without systemic inflammation .
Polymer Chemistry
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Polyurea/Polyurethane Synthesis: BAEP serves as a cross-linker, imparting biodegradability and pH sensitivity to polymers.
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Smart Materials: pH-responsive hydrogels for wound dressings and tissue engineering .
Table 2: Key Applications of BAEP
Field | Application | Reference |
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Medicine | Targeted drug delivery systems | |
Immunology | Nanogel-based cancer immunotherapy | |
Materials Science | Biodegradable polymers | |
Biochemistry | Protein cross-linking studies |
Spectroscopic and Computational Studies
Vibrational Spectroscopy
FT-IR and Raman analyses, supported by DFT, assign 81 normal vibrational modes to BAEP . The scaled quantum mechanical (SQM) method corroborates experimental data, with a mean absolute error of <2% for B3LYP/6-311++G(d,p) calculations .
Conformational Analysis
Among 30 possible conformers, C25 dominates (71% abundance) due to favorable intramolecular hydrogen bonds and minimized steric hindrance .
Comparison with Similar Compounds
BAEP’s uniqueness lies in its acid-labile ketal group and dual amine functionality, distinguishing it from non-degradable cross-linkers (e.g., glutaraldehyde) and monofunctional amines.
Future Perspectives
Research directions include:
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Multifunctional Nanocarriers: Integrating BAEP with stimuli-responsive motifs (e.g., redox-sensitive linkers).
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Environmental Applications: Degradable polymers for sustainable packaging.
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